2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, which is a benzopyran derivative, and is substituted with a thiophene-pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chromene Core: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.
Introduction of the Pyridine Moiety: This step involves the coupling of the chromene core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where the pyridine derivative is reacted with a thiophene-containing reagent.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a chromene core with both pyridine and thiophene moieties. This structure provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(15-11-13-5-1-2-7-16(13)25-20(15)24)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYBXDPHNMRMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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